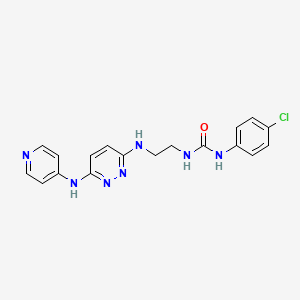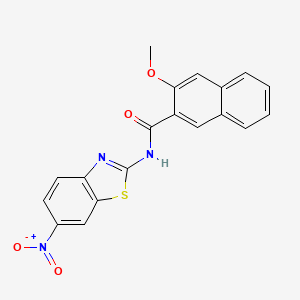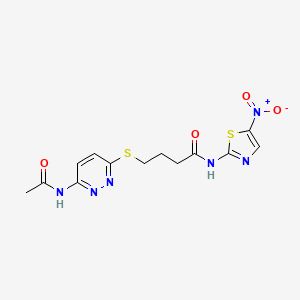
4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide is a complex organic compound that features a combination of pyridazine, thiazole, and butanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by acetylation to introduce the acetamido group.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Thioether Formation: The pyridazine and thiazole rings are linked through a thioether bond, typically formed by the nucleophilic substitution of a halogenated pyridazine with a thiol derivative of the thiazole.
Amide Bond Formation: The final step involves the coupling of the thioether intermediate with butanoyl chloride to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and nitro groups, leading to sulfoxide or sulfone derivatives and nitroso or amino derivatives, respectively.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which may alter the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides, sulfones, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide may exhibit interesting bioactivity due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural components suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The nitrothiazole moiety might be involved in redox reactions within cells, while the pyridazine ring could interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
4-((6-Aminopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide: Similar structure but with an amino group instead of an acetamido group.
4-((6-Acetamidopyridazin-3-yl)thio)-N-(5-methylthiazol-2-yl)butanamide: Similar structure but with a methyl group instead of a nitro group on the thiazole ring.
Uniqueness
The uniqueness of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-nitrothiazol-2-yl)butanamide lies in its combination of functional groups, which may confer specific biological activities not seen in similar compounds. The presence of both acetamido and nitro groups could result in unique interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4S2/c1-8(20)15-9-4-5-11(18-17-9)24-6-2-3-10(21)16-13-14-7-12(25-13)19(22)23/h4-5,7H,2-3,6H2,1H3,(H,14,16,21)(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVQACTJSQLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2779232.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)
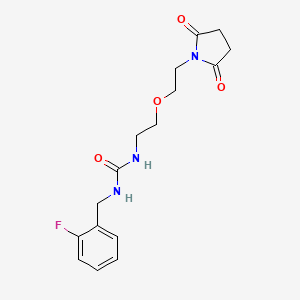
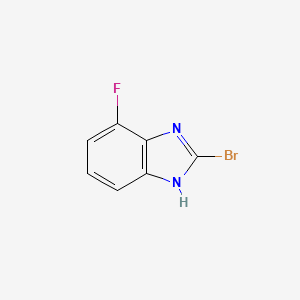
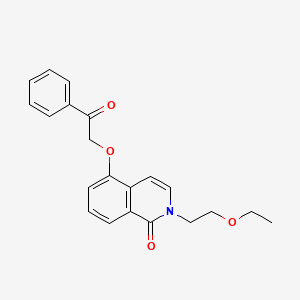
![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol](/img/structure/B2779241.png)
![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)

![3-(fluoromethyl)-1-[4-(propan-2-yloxy)benzoyl]azetidine](/img/structure/B2779244.png)
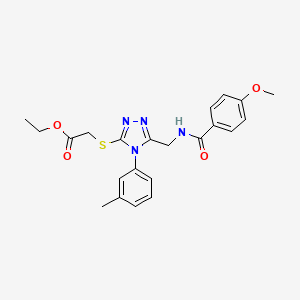
![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2779250.png)
